
4-Hydroxy-2-(hydroxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(hydroxymethyl)benzaldehyde, also known as 4-hydroxymethylsalicylaldehyde, is an organic compound with the molecular formula C8H8O3. It is a derivative of salicylaldehyde, featuring both hydroxyl and hydroxymethyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-(hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of a phenol derivative with formaldehyde in the presence of a catalyst. For example, a mixture of a phenol derivative, anhydrous magnesium chloride, and triethylamine in tetrahydrofuran can be heated under reflux conditions for 24 hours. The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(hydroxymethyl)benzoic acid.
Reduction: Formation of 4-hydroxy-2-(hydroxymethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(hydroxymethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
2-Hydroxybenzaldehyde (Salicylaldehyde): Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications .
Uniqueness
4-Hydroxy-2-(hydroxymethyl)benzaldehyde is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a broader range of chemical transformations and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
4-hydroxy-2-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-4,10-11H,5H2 |
Clave InChI |
VYTYSPHDRKSRDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


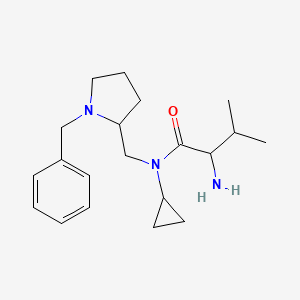
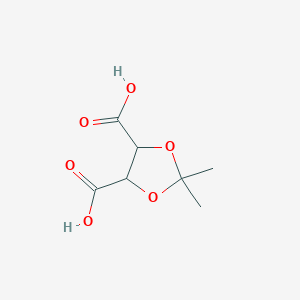
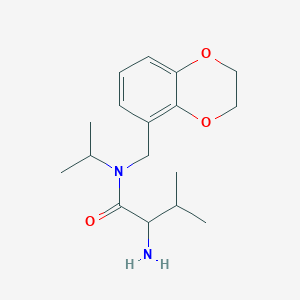
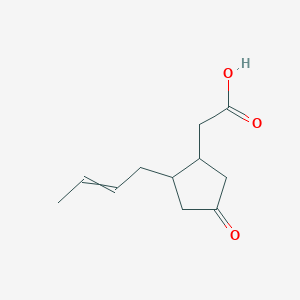
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
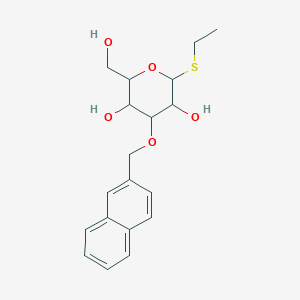
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)

![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
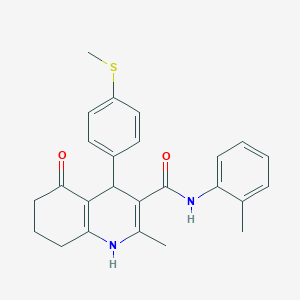
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
